molecular formula C11H15NO4 B2836615 Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate CAS No. 2108830-86-8

Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate

Numéro de catalogue B2836615
Numéro CAS: 2108830-86-8
Poids moléculaire: 225.244
Clé InChI: RNDSLAPWKWLYRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate, commonly known as MDN-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDN-001 belongs to the class of spirocyclic compounds and is characterized by its unique molecular structure, which makes it an attractive candidate for drug development.

Mécanisme D'action

The exact mechanism of action of MDN-001 is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. MDN-001 has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which are essential for proper brain function.
Biochemical and Physiological Effects:
MDN-001 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. MDN-001 has also been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving heart function.

Avantages Et Limitations Des Expériences En Laboratoire

MDN-001 has several advantages and limitations for lab experiments. One of the significant advantages is its high potency, which allows for the use of lower doses in experiments. However, MDN-001 is also highly reactive and can be challenging to handle, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the research and development of MDN-001. One of the significant areas of research is the development of new drugs for the treatment of neurological disorders. MDN-001 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, there is a need for further research to understand the exact mechanism of action of MDN-001 and its potential side effects.

Méthodes De Synthèse

The synthesis of MDN-001 involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2,5-dimethylfuran with cyanomethyl acetate to form the intermediate product, which is further reacted with 1,5-dibromopentane under basic conditions to yield MDN-001. The synthesis of MDN-001 is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.

Applications De Recherche Scientifique

MDN-001 has shown promising results in various scientific research applications. One of the significant areas of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. MDN-001 has been shown to possess neuroprotective properties, which makes it a potential candidate for drug development.

Propriétés

IUPAC Name

methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-9(13)10(5-6-12)3-2-4-11(10)15-7-8-16-11/h2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDSLAPWKWLYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC12OCCO2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.